molecular formula C15H22ClNO4 B8185839 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

Cat. No.: B8185839
M. Wt: 315.79 g/mol
InChI Key: YDNOMDXSZOOWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is a synthetic organic compound that may be used in various chemical and biological research applications. This compound features a benzoic acid core with an amino group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride typically involves multiple steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Formation of the benzoic acid derivative: The benzoic acid core is synthesized or obtained from commercial sources.

    Coupling reaction: The protected amino group is coupled with the benzoic acid derivative under specific reaction conditions, often involving coupling reagents like EDCI or DCC.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

    Hydrochloride formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid core.

    Reduction: Reduction reactions can target the ester or amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized benzoic acid derivatives.

    Reduction: Reduced forms of the ester or amino groups.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride can be used in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions or as a building block for peptide synthesis.

    Medicine: Potentially in the development of pharmaceuticals or as a research tool in drug discovery.

    Industry: In the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-ethyl)-benzoic acid methyl ester hydrochloride: Lacks the Boc protecting group.

    3-(2-Amino-2-methyl-ethyl)-benzoic acid methyl ester hydrochloride: Has a different protecting group.

    3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid ethyl ester hydrochloride: Different ester group.

Uniqueness

The presence of the Boc protecting group in 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride makes it unique, providing stability and selectivity in synthetic applications.

Properties

IUPAC Name

methyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4;/h5-8,12H,9,16H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOMDXSZOOWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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